钆特酸

描述

Gadoteric acid, sold under the brand name Dotarem among others, is a macrocyclic gadolinium-based contrast agent used in magnetic resonance imaging (MRI). It consists of the organic acid DOTA as a chelating agent and gadolinium (Gd 3+), and is used in the form of the meglumine salt (gadoterate meglumine) . The paramagnetic properties of gadoteric acid enhance the contrast in MRI images by reducing the T1 relaxation time of tissues, making it easier to visualize abnormalities .

科学研究应用

Gadoteric acid is widely used in scientific research, particularly in the fields of chemistry, biology, medicine, and industry. Its primary application is as a contrast agent in MRI to detect and visualize lesions and abnormal vascularity . It is used for imaging the brain, spine, and associated tissues, as well as for MR angiography of supraaortic vessels and cardiac MR to detect myocardial infarctions . Additionally, gadoteric acid is used in whole-body MRI, including imaging of the abdomen, renal, pelvic, breast, and osteoarticular diseases .

作用机制

Target of Action

Gadoteric acid, commonly used in the salt form gadoterate meglumine, is a macrocyclic, ionic gadolinium-based contrast agent (GBCA) used with contrasted magnetic resonance imaging (MRI) to detect and visualize lesions and abnormal vascularity . The primary targets of gadoteric acid are tissues with disruption of the blood-brain barrier (BBB) and/or abnormal vascularity .

Mode of Action

Gadoteric acid is a paramagnetic molecule that develops a magnetic moment when placed in a magnetic field . This magnetic moment enhances the relaxation rates of water protons in its vicinity, leading to an increase in signal intensity (brightness) of tissues . This property allows gadoteric acid to increase the contrast in MRI images, making it easier to detect and visualize lesions and abnormal vascularity .

Biochemical Pathways

The biochemical pathways affected by gadoteric acid are primarily related to its interaction with water protons in the vicinity of the magnetic field. The enhanced relaxation rates of these protons lead to increased signal intensity in MRI images . .

Pharmacokinetics

Gadoteric acid exhibits a two-compartment, open model pharmacokinetics with a mean distribution half-life of 7.1±5.2 minutes and a mean elimination half-life of 91±14 minutes in healthy volunteers . It is primarily eliminated in the urine .

Result of Action

The primary result of gadoteric acid’s action is the enhancement of MRI images. This enhancement allows for better detection and visualization of lesions and abnormal vascularity in the brain, spine, and associated tissues . It is retained in the brain at a measurable level after an injection at standard dose (01 mmol/kg) .

Action Environment

The action of gadoteric acid can be influenced by various environmental factors. For instance, the presence of a magnetic field is necessary for gadoteric acid to develop a magnetic moment and enhance the relaxation rates of water protons . Furthermore, the efficacy and stability of gadoteric acid can be affected by factors such as the patient’s renal function, as gadoteric acid is primarily eliminated in the urine .

生化分析

Biochemical Properties

The paramagnetic property of Gadoteric acid reduces the T1 relaxation time (and to some extent the T2 and T2* relaxation times) in MRI, which is the source of its clinical utility . Because it has magnetic properties, Gadoteric acid develops a magnetic moment when put under a magnetic field, which increases the signal intensity (brightness) of tissues during MRI imaging .

Cellular Effects

Gadoteric acid is widely used for imaging of blood vessels and inflamed or diseased tissue where the blood vessels become ‘leaky’. It is often used when viewing intracranial lesions with abnormal vascularity or abnormalities in the blood–brain barrier . Gadoteric acid is used for MRI imaging of the brain, spine, and associated tissues for adult and pediatric (2 years of age or older) patients .

Molecular Mechanism

The molecular mechanism of Gadoteric acid involves its paramagnetic properties. When Gadoteric acid is put under a magnetic field, it develops a magnetic moment, which increases the signal intensity of tissues during MRI imaging . This property allows Gadoteric acid to be used as a contrast agent in MRI, enhancing the visibility of certain tissues or body structures.

Temporal Effects in Laboratory Settings

Gadoteric acid can stay in the body for years . It is retained in the brain at a measurable level after an injection at standard dose (0.1 mmol/kg) . In vitro studies found it neurotoxic, less so than linear agents .

Dosage Effects in Animal Models

In animal reproduction studies, there were no adverse developmental effects observed in rats or rabbits with intravenous administration of gadoterate meglumine during organogenesis at doses of 16 and 10 times, respectively, the recommended human dose .

Metabolic Pathways

It is known that Gadoteric acid undergoes a much faster residual excretion from the body than linear GBCAs .

Transport and Distribution

Gadoteric acid is administered through an intravenous bolus injection, either manually or through a power injection .

Subcellular Localization

It is known that Gadoteric acid can cross the blood-brain barrier, so it might affect or enhance normal brain tissue in imaging .

准备方法

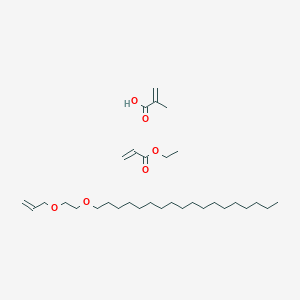

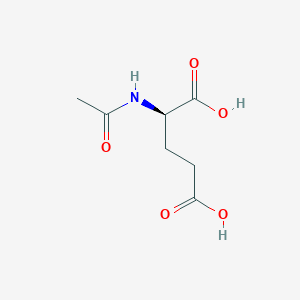

Synthetic Routes and Reaction Conditions: Gadoteric acid is synthesized by complexing gadolinium ions with DOTA (1,4,7,10-tetraazacyclododecane-1,4,7,10-tetraacetic acid). The process involves mixing gadolinium oxide with DOTA and meglumine in water . The reaction is typically carried out under controlled pH conditions to ensure the complete formation of the gadolinium-DOTA complex .

Industrial Production Methods: The industrial production of gadoteric acid follows a similar process but on a larger scale. The manufacturing process involves the pH-adjustment method to meet the specifications for gadoterate meglumine injection . This method ensures the stability and purity of the final product, which is crucial for its use as a contrast agent in MRI.

化学反应分析

Types of Reactions: Gadoteric acid primarily undergoes complexation reactions due to its chelating properties. It forms stable complexes with gadolinium ions, which is essential for its function as a contrast agent .

Common Reagents and Conditions: The common reagents used in the synthesis of gadoteric acid include gadolinium oxide, DOTA, and meglumine . The reaction conditions typically involve controlled pH and temperature to ensure the complete formation of the gadolinium-DOTA complex .

Major Products Formed: The major product formed from the reaction is gadoterate meglumine, a stable gadolinium-DOTA complex used as a contrast agent in MRI .

相似化合物的比较

Gadoteric acid is unique among gadolinium-based contrast agents due to its macrocyclic structure, which provides high thermodynamic, apparent, and kinetic stability . This stability reduces the risk of gadolinium dechelation, making it safer compared to other gadolinium complexes such as gadopentetic acid, gadobenic acid, gadoxetic acid, gadoteridol, and gadobutrol . These similar compounds vary in their chelating agents and stability, but gadoteric acid’s macrocyclic structure gives it a more favorable safety profile .

属性

Key on ui mechanism of action |

Gadoterate is a paramagnetic molecule that develops a magnetic moment when placed in a magnetic field. The magnetic moment enhances the relaxation rates of water protons in its vicinity, leading to an increase in signal intensity (brightness) of tissues. In magnetic resonance imaging (MRI), visualization of normal and pathological tissue depends in part on variations in the radiofrequency signal intensity that occur with differences in proton density, spin-lattice or longitudinal relaxation times (T1), and differences in the spin-spin or transverse relaxation time (T2). When placed in a magnetic field, gadoterate shortens the T1 and T2 relaxation times in target tissues. At recommended doses, the effect is observed with greatest sensitivity in the T1-weighted sequences. |

|---|---|

CAS 编号 |

72573-82-1 |

分子式 |

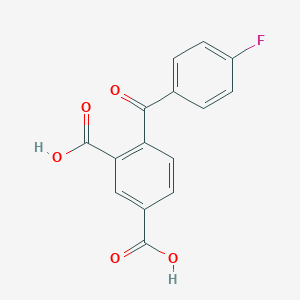

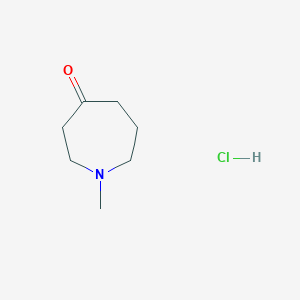

C16H25GdN4O8 |

分子量 |

558.6 g/mol |

IUPAC 名称 |

2-[4,7-bis(carboxylatomethyl)-10-(carboxymethyl)-1,4,7,10-tetrazacyclododec-1-yl]acetate;gadolinium(3+) |

InChI |

InChI=1S/C16H28N4O8.Gd/c21-13(22)9-17-1-2-18(10-14(23)24)5-6-20(12-16(27)28)8-7-19(4-3-17)11-15(25)26;/h1-12H2,(H,21,22)(H,23,24)(H,25,26)(H,27,28);/q;+3/p-3 |

InChI 键 |

GFSTXYOTEVLASN-UHFFFAOYSA-K |

SMILES |

C1CN(CCN(CCN(CCN1CC(=O)O)CC(=O)[O-])CC(=O)[O-])CC(=O)[O-].[Gd+3] |

规范 SMILES |

C1CN(CCN(CCN(CCN1CC(=O)O)CC(=O)[O-])CC(=O)[O-])CC(=O)[O-].[Gd+3] |

同义词 |

Gadoteric acid; Gadoteric; Gadolinium 2-[4,7,10-tris(carboxymethyl)-1,4,7,10-tetraazacyclododec-1-yl]acetic acid; Gadolinate(1-),[1,4,7,10-tetraazacyclododecane-1,4,7,10-tetraacetato(4-)-kN1,kN4,kN7,kN10,kO1,kO4,kO7,kO10]-, hydrogen (1:1) |

产品来源 |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。